Benzene, pentafluoro[(4-iodophenyl)ethynyl]-
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Overview
Description
Benzene, pentafluoro[(4-iodophenyl)ethynyl]- is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with five fluorine atoms and an ethynyl group attached to a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, pentafluoro[(4-iodophenyl)ethynyl]- typically involves the following steps:
Starting Materials: The synthesis begins with pentafluorobenzene and 4-iodophenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed coupling conditions, often using a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Procedure: The pentafluorobenzene is reacted with 4-iodophenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for Benzene, pentafluoro[(4-iodophenyl)ethynyl]- are not widely documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, pentafluoro[(4-iodophenyl)ethynyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions with other aryl or alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium or copper catalysts are often used, along with bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aryl-alkyne compounds.
Scientific Research Applications
Benzene, pentafluoro[(4-iodophenyl)ethynyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzene, pentafluoro[(4-iodophenyl)ethynyl]- exerts its effects depends on the specific application
Electrophilic and Nucleophilic Interactions: The fluorine atoms and ethynyl group can participate in electrophilic and nucleophilic interactions with other molecules.
Catalytic Processes: The compound can act as a ligand in catalytic processes, facilitating the formation of new chemical bonds.
Biological Pathways: In biological systems, the compound may interact with enzymes or receptors, influencing specific biochemical pathways.
Comparison with Similar Compounds
Benzene, pentafluoro[(4-iodophenyl)ethynyl]- can be compared with other similar compounds, such as:
Pentafluorobenzene: Similar in structure but lacks the ethynyl and iodophenyl groups, resulting in different reactivity and applications.
Iodopentafluorobenzene: Contains an iodine atom but lacks the ethynyl group, leading to different chemical behavior.
Phenylacetylene: Contains an ethynyl group but lacks the fluorine and iodine substitutions, making it less reactive in certain contexts.
The uniqueness of Benzene, pentafluoro[(4-iodophenyl)ethynyl]- lies in its combination of fluorine, iodine, and ethynyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
812640-67-8 |
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Molecular Formula |
C14H4F5I |
Molecular Weight |
394.08 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(4-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H4F5I/c15-10-9(11(16)13(18)14(19)12(10)17)6-3-7-1-4-8(20)5-2-7/h1-2,4-5H |
InChI Key |
VOEVCXNTASXHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2F)F)F)F)F)I |
Origin of Product |
United States |
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